molecular formula C8H13F3O B15313535 3-Cyclopentyl-1,1,1-trifluoropropan-2-ol

3-Cyclopentyl-1,1,1-trifluoropropan-2-ol

Cat. No.: B15313535
M. Wt: 182.18 g/mol
InChI Key: GCOOFJUSEUHJKO-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1,1,1-trifluoropropan-2-ol is an organic compound with the molecular formula C8H13F3O and a molecular weight of 182.18 g/mol . This compound is characterized by the presence of a cyclopentyl group attached to a trifluoropropanol moiety, making it a unique structure in the realm of fluorinated alcohols.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentyl-1,1,1-trifluoropropan-2-ol typically involves the reaction of cyclopentylmagnesium bromide with 1,1,1-trifluoroacetone under controlled conditions. The reaction is carried out in an inert atmosphere, often using anhydrous solvents like diethyl ether or tetrahydrofuran (THF) to prevent moisture interference. The reaction mixture is then quenched with water and the product is extracted using organic solvents .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopentyl-1,1,1-trifluoropropan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Cyclopentyl-1,1,1-trifluoropropan-2-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties to the molecule, influencing its reactivity and interactions with biological targets. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Uniqueness: 3-Cyclopentyl-1,1,1-trifluoropropan-2-ol is unique due to the presence of both a cyclopentyl group and a trifluoromethyl group, which confer distinct steric and electronic properties. This combination enhances its utility in the synthesis of complex molecules and its potential as a bioactive compound .

Properties

Molecular Formula

C8H13F3O

Molecular Weight

182.18 g/mol

IUPAC Name

3-cyclopentyl-1,1,1-trifluoropropan-2-ol

InChI

InChI=1S/C8H13F3O/c9-8(10,11)7(12)5-6-3-1-2-4-6/h6-7,12H,1-5H2

InChI Key

GCOOFJUSEUHJKO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC(C(F)(F)F)O

Origin of Product

United States

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